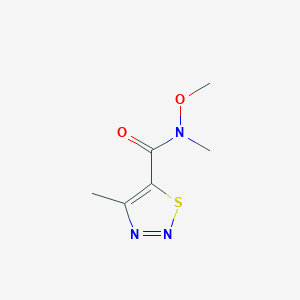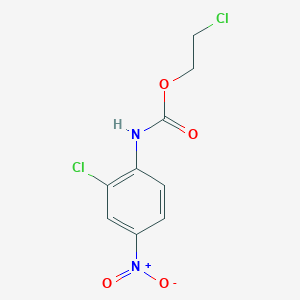![molecular formula C17H13N3O B8764515 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one CAS No. 109740-11-6](/img/structure/B8764515.png)
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one
概要
説明
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and quinoline moieties in its structure contributes to its diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-phenylhydrazine with 2-chloroquinoline-3-carbaldehyde under basic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired pyrazoloquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines and their derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Indole Derivatives: Indole compounds have a similar aromatic system and exhibit diverse biological activities.
Imidazole Containing Compounds: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness
1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific combination of pyrazole and quinoline rings, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
109740-11-6 |
|---|---|
分子式 |
C17H13N3O |
分子量 |
275.30 g/mol |
IUPAC名 |
1-methyl-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C17H13N3O/c1-11-15-13-9-5-6-10-14(13)18-17(21)16(15)19-20(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,21) |
InChIキー |
XVEFSRLPXBHDDO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3NC(=O)C2=NN1C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[(3,4,5-Trifluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8764504.png)






